molecular formula C16H19N3O2S B2708982 N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide CAS No. 2320668-78-6

N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide

Cat. No.: B2708982
CAS No.: 2320668-78-6
M. Wt: 317.41
InChI Key: BUXQZEHEMICHGE-UHFFFAOYSA-N
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Description

N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring, a thiophene ring, and a cyclopentane carboxamide group, making it a unique structure for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine ring, followed by the introduction of the ethyl linker and the thiophene ring. The final step involves the formation of the cyclopentane carboxamide group.

    Pyrimidine Ring Formation: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Ethyl Linker Introduction: The ethyl linker can be introduced via an alkylation reaction using an appropriate alkyl halide.

    Thiophene Ring Addition: The thiophene ring can be added through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

    Cyclopentane Carboxamide Formation: The final step involves the formation of the cyclopentane carboxamide group through an amide coupling reaction using a cyclopentanecarboxylic acid derivative and an appropriate coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives using reducing agents like sodium borohydride (NaBH4).

    Substitution: The ethyl linker can undergo nucleophilic substitution reactions with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide (H2O2)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Dihydropyrimidine derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: As a probe for studying biological processes involving pyrimidine and thiophene derivatives.

    Industry: Use in the development of new materials with unique properties, such as conductive polymers or advanced coatings.

Mechanism of Action

The mechanism of action of N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity through binding interactions. The pyrimidine ring could mimic nucleobases, allowing the compound to interfere with nucleic acid processes, while the thiophene ring could interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-1-(phenyl)cyclopentane-1-carboxamide: Similar structure but with a phenyl ring instead of a thiophene ring.

    N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-1-(furan-2-yl)cyclopentane-1-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide is unique due to the presence of the thiophene ring, which can impart distinct electronic and steric properties compared to phenyl or furan analogs. This uniqueness can influence its reactivity, binding interactions, and overall properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[2-(2-oxopyrimidin-1-yl)ethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c20-14(17-9-11-19-10-4-8-18-15(19)21)16(6-1-2-7-16)13-5-3-12-22-13/h3-5,8,10,12H,1-2,6-7,9,11H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUXQZEHEMICHGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)NCCN3C=CC=NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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